molecular formula C9H22OSi B1588959 1-Hexanol, 6-(trimethylsilyl)- CAS No. 53774-47-3

1-Hexanol, 6-(trimethylsilyl)-

Cat. No. B1588959
CAS RN: 53774-47-3
M. Wt: 174.36 g/mol
InChI Key: FTIUOYWRXKQYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexanol, 6-(trimethylsilyl)- is an organosilicon compound with the chemical formula C9H22OSi . It is a colorless liquid with a boiling point of about 167°C . It is soluble in alcohol and ether solvents, and slightly soluble in water . This compound can be used as reagents and intermediates in organic synthesis, playing the role of catalysis and protecting groups . It is commonly used in palladium-catalyzed reactions in organic synthesis, such as Suzuki coupling reactions and Heck reactions .


Synthesis Analysis

The preparation method of 1-Hexanol, 6-(trimethylsilyl)- generally involves reacting 1-bromohexane with trimethylchlorosilane in the presence of an alkali catalyst to produce the target product .


Molecular Structure Analysis

The molecular formula of 1-Hexanol, 6-(trimethylsilyl)- is C9H22OSi . The molar mass is 174.36 .


Chemical Reactions Analysis

1-Hexanol, 6-(trimethylsilyl)- can be used as reagents and intermediates in organic synthesis, and play the role of catalysis and protecting groups in organic synthesis . It is commonly used in palladium-catalyzed reactions in organic synthesis, such as Suzuki coupling reactions and Heck reactions .


Physical And Chemical Properties Analysis

1-Hexanol, 6-(trimethylsilyl)- has a density of 0.828±0.06 g/cm3 (Predicted) and a boiling point of 95-97 °C (Press: 15 Torr) . It is soluble in alcohol and ether solvents, and slightly soluble in water .

Safety And Hazards

1-Hexanol, 6-(trimethylsilyl)- is an organic compound that generally has a certain degree of irritation . It is advised to avoid skin and eye contact when in contact . When using or handling 1-Hexanol, 6-(trimethylsilyl)-, it is recommended to follow the corresponding experimental practices and safe operating instructions .

properties

IUPAC Name

6-trimethylsilylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIUOYWRXKQYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447182
Record name 1-Hexanol, 6-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexanol, 6-(trimethylsilyl)-

CAS RN

53774-47-3
Record name 1-Hexanol, 6-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexanol, 6-(trimethylsilyl)-
Reactant of Route 2
Reactant of Route 2
1-Hexanol, 6-(trimethylsilyl)-
Reactant of Route 3
Reactant of Route 3
1-Hexanol, 6-(trimethylsilyl)-
Reactant of Route 4
Reactant of Route 4
1-Hexanol, 6-(trimethylsilyl)-
Reactant of Route 5
Reactant of Route 5
1-Hexanol, 6-(trimethylsilyl)-
Reactant of Route 6
1-Hexanol, 6-(trimethylsilyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.